In-Depth Technical Guide: Physical and Chemical Properties of Tris(3-hydroxypropyl)amine
In-Depth Technical Guide: Physical and Chemical Properties of Tris(3-hydroxypropyl)amine
Part 1: Executive Summary & Strategic Distinction
Tris(3-hydroxypropyl)amine (CAS 14002-34-7), also known as 3,3',3''-Nitrilotri-1-propanol , is a tertiary amine featuring three linear 3-hydroxypropyl substituents. While structurally related to the common buffering agent Triethanolamine (TEA), the extension of the alkyl chain from two to three carbons significantly alters its lipophilicity, basicity, and steric profile.[1]
CRITICAL DISTINCTION FOR DRUG DEVELOPMENT PROFESSIONALS: Do not confuse this compound with THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine, CAS 760952-88-3).
-
Tris(3-hydroxypropyl)amine (CAS 14002-34-7): A simple tertiary amino-alcohol used as a crosslinker, intermediate, and amine-exchange reagent.
-
THPTA (CAS 760952-88-3): A complex ligand used to stabilize Copper(I) in "Click Chemistry" (CuAAC) bioconjugation.
-
Note: Tris(3-hydroxypropyl)amine is not a precursor to THPTA, nor is it a functional substitute in click chemistry.[1]
Part 2: Chemical Identity and Structural Analysis
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 3,3',3''-Nitrilotripropan-1-ol |
| CAS Registry Number | 14002-34-7 |
| Molecular Formula | |
| Molecular Weight | 191.27 g/mol |
| SMILES | OCCCN(CCCO)CCCO |
| Synonyms | Tripropanolamine (ambiguous); Tris(3-hydroxypropyl)amine; 1,1',1''-Nitrilotri-1-propanol |
Structural Visualization
The molecule features a central nitrogen atom with a lone pair, bonded to three flexible propyl chains terminating in primary hydroxyl groups.[1] This
[1]
Part 3: Physical Properties
The physical profile of Tris(3-hydroxypropyl)amine is characterized by its capacity for extensive hydrogen bonding (3 donors, 4 acceptors), rendering it highly polar and water-soluble.[1]
| Property | Value / Description | Analysis |
| Physical State | Viscous liquid or low-melting solid | The increased chain length (propyl vs. ethyl in TEA) increases flexibility, potentially lowering the melting point compared to branched isomers like Triisopropanolamine (MP 45°C). Commercial samples often appear as waxy solids or supercooled liquids. |
| Melting Point | Not precisely standardized (approx. 20–30°C) | Often exists as a supercooled liquid at room temperature due to difficulty in crystallizing the flexible chains. |
| Boiling Point | > 300°C (Predicted) | High boiling point due to intermolecular hydrogen bonding.[1] Likely decomposes before boiling at atmospheric pressure. |
| Solubility | Miscible in Water, Ethanol, Methanol | The three hydroxyl groups dominate the solubility profile, making it highly hydrophilic.[1] |
| Density | ~1.05 – 1.10 g/cm³ (Estimated) | Slightly denser than water, typical for polyol amines.[1] |
| pKa (Conjugate Acid) | ~ 9.5 – 10.0 (Predicted) | Higher than Triethanolamine (7.8). The hydroxyl group is in the |
Part 4: Chemical Properties & Reactivity[2]
Basicity and Nucleophilicity
Unlike Triethanolamine, where the
-
Mechanism : The inductive effect of the oxygen atom decays rapidly with distance (
). In the propyl chain, the oxygen is sufficiently removed from the nitrogen to minimize electron withdrawal, preserving the nucleophilicity of the amine.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Implication : It is a stronger base and a better nucleophile than TEA, making it more reactive in alkylation or acylation reactions.[1]
Amine Exchange Reactions (Transamination)
A unique application of Tris(3-hydroxypropyl)amine in organic synthesis is its ability to undergo amine exchange catalyzed by Ruthenium complexes.
-
Reaction : Aniline + Tris(3-hydroxypropyl)amine
Quinoline derivatives.[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Utility : The propyl chain acts as a three-carbon fragment donor, cyclizing with anilines to form quinoline rings. This is a high-value transformation in medicinal chemistry for synthesizing antimalarial or anticancer scaffolds.
Tridentate Ligand Behavior
The molecule acts as a flexible tetradentate ligand (N + 3O) or tridentate ligand.[1]
-
Coordination : It can wrap around metal centers (e.g., Boron, Copper).[1]
-
Boratrane Formation : Reaction with boric acid or borate esters yields "boratranes" (tricyclic cage structures), used as latent catalysts or epoxy curing agents.[1]
Part 5: Synthesis and Manufacturing Protocols
The industrial synthesis mirrors that of other alkanolamines but requires specific
Primary Route: Ammonolysis of 3-Chloro-1-propanol
This is the standard laboratory and fine-chemical scale route.
-
Precursor Synthesis : Hydrochlorination of 1,3-propanediol yields 3-chloro-1-propanol.[4]
-
Ammonolysis : Reaction of excess 3-chloro-1-propanol with ammonia under pressure.
-
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
-
Purification : Neutralization followed by vacuum distillation to remove mono- and di-substituted byproducts.
Alternative Route: Reductive Amination (Theoretical)
Reaction of ammonia with 3-hydroxypropanal (generated from acrolein hydration) under reductive conditions (
Part 6: Applications in R&D and Drug Development
While often overshadowed by its "click chemistry" cousin (THPTA), Tris(3-hydroxypropyl)amine has distinct utility in formulation and synthesis.[1]
Quinoline Synthesis (Medicinal Chemistry)
Researchers utilize this amine as a "carbon donor" in the Ruthenium-catalyzed synthesis of quinolines.
-
Protocol Insight : The amine undergoes oxidative dehydrogenation to an aldehyde intermediate in situ, which then condenses with an aniline.[1] This avoids handling unstable aldehydes directly.
-
Relevance : Quinoline scaffolds are ubiquitous in antimalarial (Chloroquine) and kinase inhibitor drugs.[1]
Polymer Crosslinking
In polyurethane development, the three hydroxyl groups serve as a trifunctional crosslinker .[1]
-
Mechanism : Reacts with diisocyanates to form a 3D polymer network.
-
Advantage : The longer propyl chains (vs. ethyl in TEA) provide a "softer" crosslink, imparting flexibility to the final elastomer.[1]
Energetic Materials (Historical/Niche)
Patent literature indicates the use of Tris(3-hydroxypropyl)amine nitrate as a sensitizer in aqueous slurry explosives, leveraging its high solubility and fuel value.[1]
Part 7: Safety and Handling (MSDS Summary)
-
Hazard Classification : Irritant (Skin/Eye).[1]
-
GHS Signal : Warning.
-
Precautionary Statements :
-
P280 : Wear protective gloves/eye protection.
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes.
-
-
Storage : Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption and oxidation (yellowing).[1]
References
-
Cho, C. S., et al. (2003).[1][2] "Ruthenium-Catalyzed Synthesis of Quinolines from Anilines and Tris(3-hydroxypropyl)amine via Amine Exchange Reaction." Bulletin of the Korean Chemical Society, 24(7), 1026-1028.[1][3] Link
-
Sigma-Aldrich. "Product Specification: 3,3',3''-Nitrilotris(propan-1-ol)." Link
-
ChemicalBook. "3-Chloro-1-propanol Synthesis and Reaction with Ammonia." Link
-
U.S. Patent 3,401,067. "Aqueous slurry type explosive compositions sensitized with alkanolamine nitrates." (1968).[1] Link
-
PubChem. "Compound Summary: Tris(3-hydroxypropyl)amine (CAS 14002-34-7)." Link[1]
